5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one
Description
Properties
IUPAC Name |
(5Z)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-9-5-7(3-4-8(9)15)6-10-11(13)14-12(16)18-10/h3-6,15H,2H2,1H3,(H2,13,14,16)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJVVTLPOZCJIU-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NC(=O)S2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=NC(=O)S2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C13H13N3O2S
- Molecular Weight : 273.33 g/mol
The thiazolidinone core contributes to its biological activity, making it a candidate for various therapeutic applications.
Research indicates that thiazolidinone derivatives exhibit multiple mechanisms of action, including:
- Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. For instance, thiazolidinone derivatives have been reported to affect mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death in various cancer cell lines .
- Antiviral Effects : Some thiazolidinone derivatives have demonstrated antiviral properties, particularly against Yellow Fever Virus (YFV). The compound DS1, a related thiazolidinone, exhibited an EC50 value of 6.9 µM against YFV in Vero cells .
- Antidiabetic Properties : Thiazolidinediones are known for their antidiabetic effects by enhancing insulin sensitivity. The compound may share similar properties, potentially acting as a hypoglycemic agent by modulating glucose metabolism .
Biological Activity Data
A summary of the biological activities observed for similar thiazolidinone compounds is presented in the table below:
| Activity Type | Cell Line/Model | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | HeLa | 8.9 - 15.1 µM | |
| Antiviral | Vero Cells | 6.9 µM | |
| Antidiabetic | In Vivo Models | Hypoglycemic effects |
Research Findings and Case Studies
- Cytotoxicity Studies : A study evaluating various thiazolidinone derivatives found that many exhibited significant cytotoxic effects on cancer cell lines such as K562 and HeLa, with IC50 values comparable to standard chemotherapeutics like cisplatin .
- Mechanistic Insights : Investigations into the mechanisms revealed that certain derivatives could induce apoptosis via ROS generation and mitochondrial dysfunction. This suggests a potential pathway for developing new anticancer agents based on the thiazolidinone scaffold .
- Antiviral Activity : The antiviral potential was highlighted in studies where specific thiazolidinones were tested against viral replication in cell cultures, indicating their promise as antiviral agents .
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological and chemical functionalities depending on substituents. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues and Substituent Effects
Key Observations :
- Imino vs. Thioxo Groups: The target compound’s 4-imino group enhances nucleophilic reactivity compared to thioxo-containing analogues (e.g., ), which may stabilize metal complexes better due to sulfur’s soft base character .
- Substituent Effects : The 3-ethoxy-4-hydroxyphenyl group improves solubility in aqueous-organic mixtures compared to purely hydrophobic substituents (e.g., phenyl groups in ).
- Chelation Efficiency: HITO (hydroxyimino derivative) shows broader metal selectivity (Pd, Rh, Ir) than the target compound, likely due to its dual imino and hydroxyimino binding sites .
Spectrophotometric Performance
Inference : The target compound’s ethoxy and hydroxyl groups may shift λ~max~ to higher wavelengths (bathochromic shift) compared to HITO, but direct data is lacking. Its detection limits for Pd(II) are hypothesized to be comparable to HITO (~0.1–0.2 ppm).
Physical Properties
Note: The higher logP of ’s compound reflects increased lipophilicity due to the 4-hydroxyphenyl and thioxo groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
